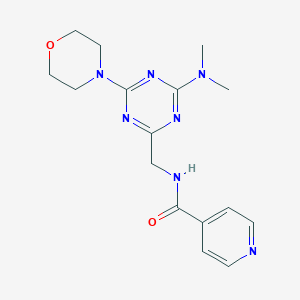

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

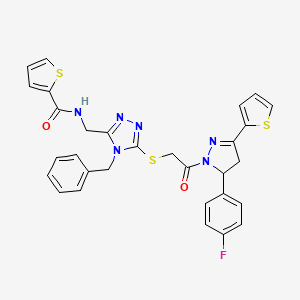

The synthesis of triazine derivatives typically involves the cyclization of precursors such as dimethybiguanide with halogenated compounds. For example, a method involves the preparation of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine through the cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by reactions with morpholine to introduce the morpholino group (Zhang Li-hu, 2014). Another approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as a coupling reagent for the synthesis of sterically-hindered peptidomimetics, showcasing the compound's versatility in synthesis (Wen-Chung Shieh et al., 2008).

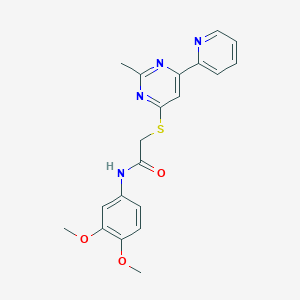

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by the presence of a planar triazine ring, which facilitates π-conjugation and contributes to the molecule's stability. The structure is supported by extensive networks of hydrogen bonds and π–π stacking interactions, as seen in similar compounds (Liping Lu et al., 2004). X-ray diffraction methods have been employed to confirm the precise molecular structures, revealing significant insights into their configuration and electronic properties (Yiding Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. These compounds have been shown to participate in reactions leading to the formation of amides and esters, demonstrating their utility as condensing agents. The reactions proceed effectively under atmospheric conditions, highlighting the practicality of these methods in organic synthesis (M. Kunishima et al., 1999).

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-3-5-17-6-4-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHIPTJGPIHIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)